3-Methyltricosan-4-one
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Overview
Description
3-Methyltricosan-4-one is an organic compound with the molecular formula C24H48O It is a ketone with a long carbon chain, specifically a methyl group attached to the fourth carbon of a tricosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltricosan-4-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where a tricosane derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine in the presence of a catalyst can yield bromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron or aluminum chloride.
Major Products Formed:
Oxidation: 3-Methyltricosanoic acid.
Reduction: 3-Methyltricosanol.
Substitution: 3-Bromo-3-methyltricosane.
Scientific Research Applications
3-Methyltricosan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyltricosan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving lipid metabolism and signal transduction, leading to various physiological responses.
Comparison with Similar Compounds
Tricosan-4-one: Lacks the methyl group at the third carbon, resulting in different chemical and physical properties.
3-Methylpentacosan-4-one: Has a longer carbon chain, affecting its reactivity and applications.
Uniqueness: 3-Methyltricosan-4-one is unique due to its specific methyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-methyltricosan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(25)23(3)5-2/h23H,4-22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXQNQNICLAYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)C(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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